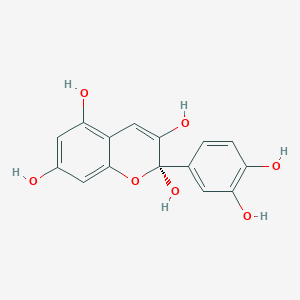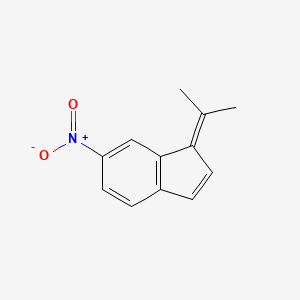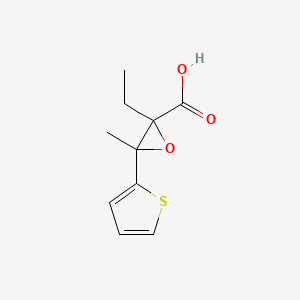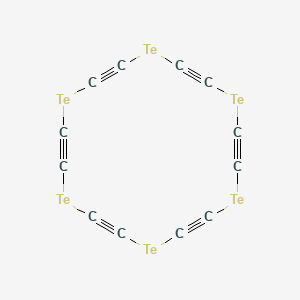
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 4-hydroxyacetophenone.
Condensation Reaction: The key step in the synthesis is a condensation reaction between the starting materials. This reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in a suitable solvent, such as ethanol.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification methods are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in oxidative stress or inflammation.
類似化合物との比較
Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy groups present in 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one: Contains methoxy groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from similar compounds.
特性
CAS番号 |
666849-45-2 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC名 |
1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O5/c1-21-15-9-12(10-16(22-2)17(15)20)14(19)8-5-11-3-6-13(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |
InChIキー |
QXMRIYIAMKIWOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


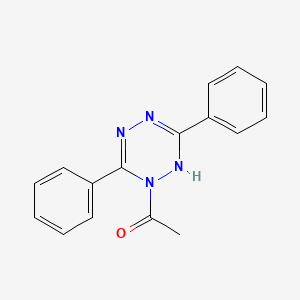
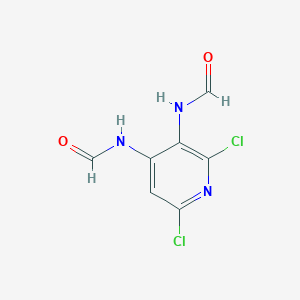
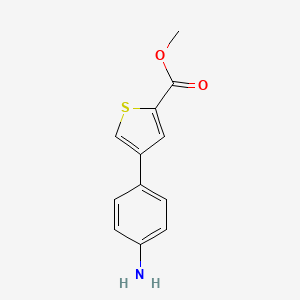
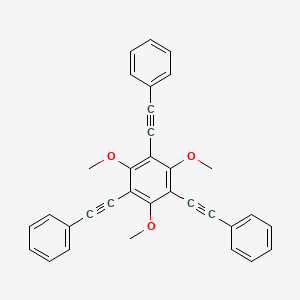

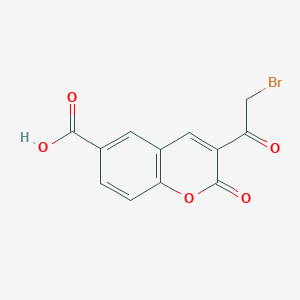
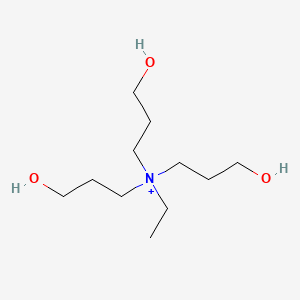
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
